Cas no 1398505-07-1 (Methyl 8-Methylquinoline-3-carboxylate)

Methyl 8-Methylquinoline-3-carboxylate is a quinoline derivative with a methyl ester functional group at the 3-position and a methyl substituent at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its quinoline core provides a rigid aromatic framework, while the ester group offers reactivity for further functionalization. The methyl substitution at the 8-position may influence steric and electronic properties, potentially enhancing selectivity in synthetic applications. The compound is typically characterized by its stability under standard conditions and compatibility with a range of reaction conditions, making it a useful building block in heterocyclic chemistry.
Methyl 8-Methylquinoline-3-carboxylate structure
1398505-07-1 structure
Product Name:Methyl 8-Methylquinoline-3-carboxylate
CAS No:1398505-07-1
MF:C12H11NO2
MW:201.2212
MDL:MFCD28141125
CID:5061519
Update Time:2025-06-07

Methyl 8-Methylquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 8-Methylquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 8-methyl-, methyl ester
    • SY266674
    • MDL: MFCD28141125
    • Inchi: 1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3
    • InChI Key: JVBFZMFGINGTOA-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C1C([H])=NC2=C(C([H])([H])[H])C([H])=C([H])C([H])=C2C=1[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • XLogP3: 2.6
  • Topological Polar Surface Area: 39.2

Methyl 8-Methylquinoline-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D780567-1g
Methyl 8-Methylquinoline-3-carboxylate
1398505-07-1 95%
1g
$990 2025-02-22
eNovation Chemicals LLC
D780567-1g
Methyl 8-Methylquinoline-3-carboxylate
1398505-07-1 95%
1g
$990 2024-07-19
eNovation Chemicals LLC
D780567-1g
Methyl 8-Methylquinoline-3-carboxylate
1398505-07-1 95%
1g
$990 2025-03-01

Methyl 8-Methylquinoline-3-carboxylate Related Literature

Additional information on Methyl 8-Methylquinoline-3-carboxylate

Introduction to Methyl 8-Methylquinoline-3-carboxylate (CAS No. 1398505-07-1)

Methyl 8-Methylquinoline-3-carboxylate, with the chemical formula C12H11NO2 and CAS number 1398505-07-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the quinoline family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

The structure of Methyl 8-Methylquinoline-3-carboxylate features a fused benzene and pyridine ring system, with a carboxylate group at the 3-position and a methyl group at the 8-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various biochemical assays and drug formulations.

In recent years, Methyl 8-Methylquinoline-3-carboxylate has been extensively studied for its potential role in developing novel therapeutic agents. Research has highlighted its significance in addressing various neurological disorders, including Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific enzymes and receptors in the brain makes it a promising candidate for further investigation.

One of the most intriguing aspects of Methyl 8-Methylquinoline-3-carboxylate is its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. Studies have demonstrated that this compound can modulate the activity of these enzymes, potentially leading to improved drug efficacy and reduced side effects. This finding is particularly relevant in the context of drug-drug interactions, where understanding metabolic pathways is essential for safe and effective medication regimens.

The pharmacological properties of Methyl 8-Methylquinoline-3-carboxylate have also been explored in the context of antimicrobial resistance. Research indicates that this compound exhibits inhibitory effects against certain resistant bacterial strains, making it a valuable asset in the fight against multidrug-resistant pathogens. The mechanism by which it exerts these effects is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.

Furthermore, Methyl 8-Methylquinoline-3-carboxylate has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Studies have suggested that this compound can suppress inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. This capability positions it as a potential therapeutic agent for managing inflammatory diseases.

The synthesis of Methyl 8-Methylquinoline-3-carboxylate involves multi-step organic reactions, typically starting from readily available quinoline derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methods often incorporate catalytic processes and green chemistry principles to minimize environmental impact while maximizing efficiency.

In terms of analytical characterization, Methyl 8-Methylquinoline-3-carboxylate is typically analyzed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the compound's purity, molecular structure, and chemical environment. Such rigorous analytical validation is crucial for ensuring consistency across different batches and applications.

The pharmaceutical industry has taken note of the promising properties of Methyl 8-Methylquinoline-3-carboxylate, leading to several ongoing clinical trials aimed at evaluating its therapeutic potential. These trials focus on various indications, including neurological disorders, infectious diseases, and inflammatory conditions. Preliminary results are encouraging, suggesting that this compound may offer significant benefits when used as part of combination therapy regimens.

Future research directions for Methyl 8-Methylquinoline-3-carboxylate include exploring its role in neuroprotection and cancer therapy. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders. Additionally, its interaction with DNA repair mechanisms has raised interest in its potential application as an anticancer agent.

The development of novel drug candidates like Methyl 8-Methylquinoline-3-carboxylate relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. This collaborative approach ensures that compounds are not only chemically viable but also biologically active and clinically relevant. As research continues to uncover new applications for this compound, its significance in modern medicine is likely to grow.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd